2',4-Dinitrobenzanilide
Description
Structure
3D Structure
Properties
CAS No. |
33490-01-6 |
|---|---|
Molecular Formula |
C13H9N3O5 |
Molecular Weight |
287.23 g/mol |
IUPAC Name |
4-nitro-N-(2-nitrophenyl)benzamide |
InChI |
InChI=1S/C13H9N3O5/c17-13(9-5-7-10(8-6-9)15(18)19)14-11-3-1-2-4-12(11)16(20)21/h1-8H,(H,14,17) |
InChI Key |
IBZDCUGDQPMNGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 2 ,4 Dinitrobenzanilide
Condensation Reactions in 2',4-Dinitrobenzanilide Synthesis
The cornerstone of this compound synthesis lies in the condensation reaction, a process that joins two molecules with the elimination of a smaller molecule, typically water. This approach is fundamental to forming the central amide bond of the benzanilide (B160483) structure.
Amide Bond Formation via Carboxylic Acid and Amine Intermediates
The most direct and common method for synthesizing this compound is through the condensation of 2,4-dinitrobenzoic acid and aniline (B41778). smolecule.comfrontiersin.org This reaction forms the characteristic amide bond by linking the carboxyl group of the dinitrobenzoic acid with the amino group of aniline. To facilitate this transformation and drive the reaction towards the product, dehydrating agents are often employed. For instance, the use of phosphorus oxychloride under reflux conditions has been reported as an effective method for achieving this synthesis. smolecule.com
The reaction can be represented as: 2,4-Dinitrobenzoic Acid + Aniline → this compound + H₂O
Optimization of Reaction Conditions for this compound Yield and Purity
Achieving high yield and purity in the synthesis of this compound is crucial for its utility as a chemical intermediate. The optimization of reaction conditions involves a systematic variation of several key parameters, including temperature, solvent, catalyst, and reaction time. sigmaaldrich.com
Modern approaches to reaction optimization often employ statistical methods like Design of Experiments (DoE) or computational tools such as Bayesian optimization to efficiently explore the parameter space and identify optimal conditions. nih.govnih.gov These methods help in understanding the interplay between different variables and their impact on the reaction outcome.
For benzanilide synthesis, controlling the reaction temperature and duration is critical. For example, in the synthesis of the related 4,4'-dinitrobenzanilide (B1617148), adjusting these parameters led to a significant yield of 89%. psu.edutubitak.gov.tr The choice of solvent is also vital, as it can influence reactant solubility and reaction rates. chemrevlett.com
Purification of the final product is a critical step for ensuring high purity. Recrystallization is a commonly employed technique for purifying crude this compound. smolecule.com This process involves dissolving the compound in a suitable hot solvent and allowing it to cool, whereupon the purified product crystallizes out, leaving impurities behind in the solution. A patented method specifies recrystallization from an aromatic solvent or a mixture of an amide solvent and water to enhance the quality of the final product. google.com On an industrial scale, continuous flow reactors may be utilized to better control reaction parameters and improve both yield and purity. smolecule.com
| Parameter | Influence on Synthesis | Example Optimization Strategy |
|---|---|---|
| Temperature | Affects reaction rate and selectivity. Higher temperatures can increase the rate but may also lead to side products. | Systematic variation to find the optimal balance between reaction speed and yield. |
| Solvent | Impacts solubility of reactants and can influence the reaction pathway. | Screening various solvents (e.g., aromatic solvents, amide solvents) to find one that maximizes yield. google.com |
| Catalyst/Reagent | Dehydrating agents (e.g., phosphorus oxychloride) are used to drive the condensation reaction. | Optimizing the amount and type of dehydrating agent to ensure complete reaction. smolecule.com |
| Purification Method | Crucial for removing unreacted starting materials and by-products. | Employing recrystallization from specific solvent systems to obtain a high-purity crystalline product. smolecule.comgoogle.com |
Acylation Processes in the Formation of Dinitrobenzanilides
Acylation is a fundamental process in organic chemistry that involves the introduction of an acyl group (R-C=O) into a molecule. In the context of dinitrobenzanilides, this typically refers to the Friedel-Crafts acylation or related reactions where an amine is acylated by a carboxylic acid derivative. rsc.org
This process is an alternative synthetic route where an acyl halide, such as 4-nitrobenzoyl chloride, is reacted with an aniline derivative. The reaction is an electrophilic aromatic substitution if the aromatic ring is acylated, but in the synthesis of benzanilides, it is the acylation of the amine group. chemrevlett.comrsc.org For instance, the synthesis of chlorine-substituted dinitrobenzanilides has been achieved by the acylation of 2-chloro-4-nitroaniline (B86195) with a nitrobenzoyl chloride. google.com These reactions often require a catalyst, such as ferric chloride, to proceed efficiently. google.com The use of an acid anhydride, like 4-nitrobenzoic acid anhydride, can also facilitate the process. google.com
Derivatization Strategies for this compound Analogues
The presence of two nitro groups on the this compound structure provides reactive handles for further chemical modifications, enabling the synthesis of a wide array of analogues. These derivatization strategies are key to diversifying the molecular scaffold for various applications.
Chemical Transformations of Nitro Groups for Diversification
A primary strategy for derivatization involves the chemical transformation of the nitro groups. The reduction of nitro groups to amino groups is a common and powerful transformation. smolecule.com This can be accomplished using various reducing agents. For example, catalytic hydrogenation using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst is an effective method. smolecule.com Studies on the hydrogenation of dinitrobenzanilides have shown that selective reduction is possible. For this compound, the nitro group at the 2'-position can be preferentially reduced. google.com Other established methods for nitro group reduction include the use of metals in acidic media, such as tin (Sn) with hydrochloric acid (HCl), or zinc (Zn) with ammonium (B1175870) chloride (NH₄Cl). These transformations convert the dinitro compound into diaminobenzanilides or aminonitrobenzanilides, which are themselves valuable intermediates for further synthesis. smolecule.comgoogle.com
| Reagent System | Description | Selectivity |
|---|---|---|
| H₂ / Pd/C | Catalytic hydrogenation. A common and often clean method for reduction. smolecule.com | Can be selective. For this compound, the 2'-nitro group is preferentially reduced. google.com |
| Sn / HCl | A classic method using a metal in acidic solution. | Generally reduces all nitro groups present. |
| Fe / HCl or FeCl₂ | Iron in acidic medium is a widely used and cost-effective reducing agent. psu.edu | Typically non-selective, reducing available nitro groups. |
| SnCl₂ | Stannous chloride is another common laboratory reagent for nitro reduction. | Can sometimes offer selectivity depending on the substrate and conditions. |
Synthesis of Substituted Benzanilide Derivatives
Another key strategy for creating analogues is to begin the synthesis with already substituted precursors. By varying the substituents on either the aniline or the benzoic acid starting material, a wide range of substituted dinitrobenzanilide derivatives can be produced. For example, using a substituted aniline like 2-chloro-4-nitroaniline in the acylation reaction with 4-nitrobenzoylchloride yields 2'-chloro-4,4'-dinitrobenzanilide. psu.edu This approach allows for the introduction of various functional groups, such as halogens or alkyl groups, onto the benzanilide backbone, thereby systematically modifying the chemical properties of the final compound for specific research or industrial purposes. psu.edugoogle.com
Advanced Mechanistic Investigations of 2 ,4 Dinitrobenzanilide Reactivity
Reduction Mechanisms of Nitro Groups in 2',4-Dinitrobenzanilide
The reduction of nitro groups in aromatic compounds is a fundamental transformation in organic synthesis, and this compound presents an interesting case due to the differential reactivity of its two nitro groups. The selective reduction of one nitro group over the other is a key challenge and has been the subject of detailed mechanistic studies.
Catalytic Hydrogenation Pathways (e.g., Pd/C catalysts)
Catalytic hydrogenation is a widely employed method for the reduction of nitro groups. smolecule.com For dinitro and trinitrobenzanilides, studies utilizing a Palladium on carbon (Pd/C) catalyst in dimethylformamide at 5.0 MPa and 333 K have provided insights into the reduction pathways. orientjchem.orgresearchgate.net In the case of this compound, the hydrogenation selectively occurs at the nitro group in the 2' position. orientjchem.orgresearchgate.net The general mechanism of catalytic hydrogenation on metal surfaces, such as palladium, involves the adsorption of the nitro compound and molecular hydrogen onto the catalyst surface. masterorganicchemistry.comlboro.ac.uk The hydrogen molecule dissociates into atomic hydrogen, which then sequentially adds to the nitro group, leading to its reduction. lboro.ac.uk The reaction can proceed through various intermediates, including nitroso and hydroxylamine (B1172632) species, before the final amino group is formed. researchgate.net The preference for the reduction of the 2'-nitro group suggests that steric and electronic factors, influenced by the benzanilide (B160483) structure, play a crucial role in the orientation of the molecule on the catalyst surface, thereby directing the hydrogenation to a specific site.
Elucidation of Intermediate Products during Reduction (e.g., 2'-amino-4-nitrobenzanilide, 4-amino-4'-nitrobenzanilides)
The stepwise reduction of dinitrobenzanilides allows for the isolation and characterization of intermediate products. During the catalytic hydrogenation of this compound, the primary intermediate formed is 2'-amino-4-nitrobenzanilide. orientjchem.orgresearchgate.net This is a result of the selective reduction of the nitro group at the 2' position. orientjchem.orgresearchgate.net Similarly, the hydrogenation of 4,4'-dinitrobenzanilide (B1617148) yields 4-amino-4'-nitrobenzanilide (B8793315) as the intermediate, indicating a preferential reduction at the 4'-position. orientjchem.orgresearchgate.netlehigh.edu The presence of these intermediates, along with the starting material and the final diamino product, can be observed at different stages of the reaction, depending on the conversion rate. orientjchem.orgresearchgate.net The formation of these specific aminonitrobenzanilides underscores the regioselectivity of the catalytic hydrogenation process for this class of compounds.
Influence of Catalyst Nature and Reaction Conditions on Reduction Selectivity
The selectivity of nitro group reduction is significantly influenced by the nature of the catalyst and the reaction conditions. The choice of catalyst is critical; for instance, palladium on carbon (Pd/C) has been shown to be effective for the selective hydrogenation of dinitrobenzanilides. orientjchem.orgresearchgate.net The activity of different metal catalysts in similar reduction reactions has been observed to follow the series Ni < Ir < Pd = Pt. researchgate.net The catalyst support, such as activated carbon or alumina, also plays a role by influencing the dispersion and electronic properties of the metal nanoparticles. masterorganicchemistry.comrsc.org
Reaction conditions such as solvent, pH, temperature, and hydrogen pressure are also key parameters. researchgate.netarizona.edu For example, the hydrogenation of dinitrobenzanilides has been successfully carried out in dimethylformamide at elevated pressure and temperature. orientjchem.orgresearchgate.net The solvent can affect the solubility of the substrate and the interaction with the catalyst surface. researchgate.net In some cases, additives or catalyst poisons, like diphenylsulfide, can be used to increase the selectivity of the hydrogenation by deactivating certain catalytic sites, thus preventing over-reduction or undesired side reactions. organic-chemistry.org The interplay of these factors allows for the fine-tuning of the reaction to favor the formation of a specific mono-amino product.
Nucleophilic Aromatic Substitution Reactions of this compound
The presence of two electron-withdrawing nitro groups on one of the aromatic rings of this compound significantly activates it towards nucleophilic aromatic substitution (SNAr). smolecule.commasterorganicchemistry.com This reactivity allows for the displacement of a suitable leaving group by a variety of nucleophiles.
Reactivity with Nucleophiles (e.g., hydroxide (B78521) ions, hydrazine)
This compound is susceptible to attack by strong nucleophiles. For instance, hydroxide ions (OH⁻) can act as nucleophiles, attacking the electron-deficient aromatic ring. smolecule.comlibretexts.org This type of reaction typically leads to the substitution of one of the nitro groups, although the specific conditions would dictate the outcome.
Hydrazine (B178648) (H₂N-NH₂) is another potent nucleophile that reacts with activated aromatic systems. doubtnut.comlibretexts.org In reactions with 2,4-dinitrobenzene derivatives, hydrazine can displace a leaving group to form a substituted phenylhydrazine. doubtnut.comsemanticscholar.org The reaction of 1-chloro-2,4-dinitrobenzene (B32670) with hydrazine, for example, proceeds via an uncatalyzed substitution where the formation of a zwitterionic intermediate is the rate-determining step in solvents like methanol (B129727) and acetonitrile. semanticscholar.org In dimethyl sulfoxide (B87167) (DMSO), however, the departure of the leaving group becomes the rate-limiting step for a range of 2,4-dinitrobenzene derivatives reacting with hydrazine. semanticscholar.org
Kinetic and Thermodynamic Aspects of Substitution Pathways
The kinetics of SNAr reactions are typically second-order, with the rate depending on the concentrations of both the aromatic substrate and the nucleophile. libretexts.orgrsc.orgniscpr.res.in The reaction mechanism generally involves a two-step addition-elimination process. wikipedia.org In the first, rate-determining step, the nucleophile attacks the aromatic ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org The presence of electron-withdrawing groups, such as the nitro groups in this compound, is crucial for stabilizing this intermediate and thus facilitating the reaction. masterorganicchemistry.comwikipedia.org
Role of Substituents and Solvent Effects on Reaction Mechanisms
The reactivity of this compound is significantly influenced by the nature and position of substituents on its aromatic rings, as well as the solvent in which the reaction is carried out. These factors can alter the electron density distribution within the molecule, stabilize or destabilize reaction intermediates and transition states, and thereby dictate the reaction pathway and rate.
Substituent Effects
The presence of electron-withdrawing or electron-donating groups on the benzanilide scaffold can have a profound impact on its reactivity, particularly in nucleophilic aromatic substitution (SNAᵣ) and reduction reactions.
Electron-Withdrawing Groups:
The two nitro (-NO₂) groups on the this compound molecule are powerful electron-withdrawing groups. Their presence is crucial for the compound's characteristic reactivity. smolecule.com These groups activate the benzene (B151609) ring towards nucleophilic attack by withdrawing electron density, making the ring more electrophilic. lumenlearning.comsinica.edu.tw This effect is most pronounced at the ortho and para positions relative to the nitro groups. The stabilization of the negatively charged intermediate, known as a Meisenheimer complex, is a key factor in facilitating SNAᵣ reactions. lumenlearning.comnumberanalytics.commasterorganicchemistry.com The negative charge of the intermediate can be delocalized onto the electron-withdrawing nitro groups through resonance, which lowers the activation energy of the reaction. lumenlearning.combyjus.com
In general, the reactivity of nitroaromatic compounds in nucleophilic aromatic substitution is enhanced by the presence of strongly electron-attracting substituents. sinica.edu.tw For instance, the reactivity of 1-chloro-2,4-dinitrobenzene towards nucleophiles is significantly higher than that of chlorobenzene, highlighting the activating influence of the two nitro groups. lumenlearning.com
Electron-Donating Groups:
Conversely, the introduction of electron-donating groups onto the aromatic rings of this compound would be expected to decrease its reactivity towards nucleophiles. Electron-donating groups increase the electron density of the aromatic ring, making it less susceptible to attack by nucleophiles. byjus.com
In the context of the reduction of nitro groups, the electronic nature of substituents also plays a role. Studies on the hydrogenation of various substituted nitroaromatic compounds have shown that electron-donating groups can slow down the rate of reduction. researchgate.net
The following table summarizes the expected effect of different substituent types on the reactivity of the dinitro-substituted ring in this compound towards nucleophilic attack.
| Substituent Type | General Formula | Effect on Ring | Reactivity towards Nucleophiles |
| Strongly Activating | -NH₂, -NR₂, -OH, -O⁻ | Electron-donating | Decreased |
| Activating | -OR, -NHCOR | Electron-donating | Decreased |
| Activating | -C₆H₅, -Alkyl | Electron-donating | Decreased |
| Deactivating (Halogens) | -F, -Cl, -Br, -I | Electron-withdrawing (inductive), Electron-donating (resonance) | Increased (generally) |
| Strongly Deactivating | -NO₂, -CF₃, -CN, -SO₃H, -CHO, -COR, -COOH, -COOR, -NR₃⁺ | Strongly electron-withdrawing | Increased |
Steric Effects:
In addition to electronic effects, steric hindrance from bulky substituents can influence the rate and regioselectivity of reactions. numberanalytics.com Bulky groups near the reaction center can impede the approach of a nucleophile, thereby slowing down the reaction rate.
Solvent Effects
The choice of solvent can dramatically alter the rate and even the mechanism of reactions involving this compound. Solvents can influence the solubility of reactants, the stability of charged intermediates and transition states, and can in some cases participate directly in the reaction mechanism. numberanalytics.com
Polar Aprotic Solvents:
Polar aprotic solvents, such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile, are often employed in nucleophilic aromatic substitution reactions. ccsenet.org These solvents are capable of solvating cations effectively while leaving anions relatively unsolvated. This lack of anion solvation increases the nucleophilicity of the attacking species, thereby accelerating the reaction rate. numberanalytics.com For instance, studies on the reaction of 1-chloro-2,4-dinitrobenzene with hydrazine have shown that the reaction proceeds in polar aprotic solvents like methanol, acetonitrile, and DMSO. ccsenet.org
Polar Protic Solvents:
Research on the aminolysis of other aromatic compounds has demonstrated that protic solvents can enhance the reactivity of cyclic carbonates by preventing the formation of hydrogen bonds that limit the mobility of reactants. rsc.org In the case of reactions involving this compound, a protic solvent could potentially assist in the departure of the leaving group by hydrogen bonding to it in the transition state.
Nonpolar Solvents:
Reactions in nonpolar solvents, such as toluene (B28343) or benzene, are generally slower for nucleophilic aromatic substitutions involving charged or polar species. rsc.org This is because nonpolar solvents are poor at stabilizing the charged intermediates and transition states that are formed during the reaction. numberanalytics.com
The table below provides a summary of how different solvent types can affect the rate of nucleophilic aromatic substitution reactions.
| Solvent Type | Examples | Key Characteristics | Effect on SNAr Rate |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High dielectric constant, no O-H or N-H bonds | Generally accelerates |
| Polar Protic | Water, Methanol, Ethanol | High dielectric constant, contains O-H or N-H bonds | Can accelerate or decelerate depending on the specific reaction |
| Nonpolar | Toluene, Benzene, Hexane | Low dielectric constant | Generally decelerates |
Kinetic studies on the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with piperidine (B6355638) in various aprotic solvents revealed that the reaction mechanism can shift depending on the solvent's properties. rsc.org In solvents that are hydrogen-bond donors (HBD), such as chloroform (B151607) and dichloromethane, the departure of the fluoride (B91410) leaving group is assisted, and the formation of the intermediate becomes the rate-determining step. In non-HBD solvents, the detachment of the leaving group is the rate-limiting step. rsc.org This highlights the intricate role that solvent-reactant interactions play in dictating the reaction mechanism.
Spectroscopic Characterization and Structural Analysis of 2 ,4 Dinitrobenzanilide
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by providing information about the chemical environment of atomic nuclei. rsc.org For benzanilide (B160483) derivatives, ¹H and ¹³C NMR spectroscopy are particularly informative. scielo.org.mxresearchgate.net
In the ¹H NMR spectrum of a related compound, 4'-nitrobenzanilide, the signals for the protons on the two aromatic rings appear at distinct chemical shifts. chemicalbook.com The protons of the benzoyl group and the nitrophenyl group will have characteristic splitting patterns and chemical shifts influenced by the electron-withdrawing nitro groups and the amide linkage. The amide proton (N-H) typically appears as a broad singlet. researchgate.net
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. bhu.ac.inredalyc.org Each unique carbon atom in 2',4-Dinitrobenzanilide will produce a distinct signal. The chemical shifts of the carbons are significantly affected by the attached functional groups. For instance, the carbonyl carbon of the amide group is typically observed at a downfield chemical shift. redalyc.org The carbons in the dinitrophenyl ring will be influenced by the strong electron-withdrawing effects of the two nitro groups, leading to characteristic shifts.
A comprehensive analysis of both ¹H and ¹³C NMR spectra, including techniques like DEPT (Distortionless Enhancement by Polarization Transfer) and two-dimensional NMR (e.g., COSY, HMQC, HMBC), allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of this compound. scielo.org.mxbhu.ac.in
Ultraviolet-Visible (UV-Vis) Spectroscopy and Chromophoric Characteristics
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic transitions. mt.com The presence of chromophores, which are light-absorbing functional groups, dictates the UV-Vis spectrum of a compound. bethunecollege.ac.in In this compound, the key chromophores are the two aromatic rings, the carbonyl group, and the nitro groups.
The conjugation between the aromatic rings and the carbonyl group, as well as the presence of the nitro groups, results in characteristic absorption bands. bethunecollege.ac.in Generally, benzanilides exhibit strong absorptions in the UV region. The electronic transitions responsible for these absorptions are typically π → π* and n → π* transitions. libretexts.org The π → π* transitions, which are usually more intense, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org The n → π* transitions are weaker and involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to a π* antibonding orbital. libretexts.org
The position and intensity of the absorption maxima (λmax) are sensitive to the substitution pattern on the aromatic rings. The two nitro groups on one of the rings in this compound are expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to unsubstituted benzanilide. bethunecollege.ac.in
Table 1: Expected UV-Vis Absorption Characteristics
| Transition Type | Expected Wavelength Region | Molar Absorptivity (ε) |
|---|---|---|
| π → π* | 200-400 nm | High |
This table presents generalized expected values for compounds with similar chromophoric systems. Actual values for this compound would require experimental measurement.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound. nih.gov For this compound (C₁₃H₉N₃O₅), the exact mass can be calculated and compared with the experimentally determined value to confirm its molecular formula. nih.gov
High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which helps in distinguishing between compounds with the same nominal mass but different elemental compositions. phcogres.com In the mass spectrum of this compound, the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ would be observed, confirming the molecular weight of 287.23 g/mol . nih.gov
Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides further structural information. The molecule will break apart in a predictable manner upon ionization, and the resulting fragment ions can be analyzed to deduce the connectivity of the atoms. For example, cleavage of the amide bond is a common fragmentation pathway for benzanilides.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes. nih.govedinst.com These two techniques are complementary, as some vibrations may be more active in IR while others are more active in Raman. ksu.edu.sa
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations such as stretching and bending of the chemical bonds. ksu.edu.sa For this compound, characteristic IR absorption bands would be expected for the N-H group, the C=O group of the amide, the C-N bonds, and the NO₂ groups.
Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. ksu.edu.sa It is particularly sensitive to non-polar bonds and symmetric vibrations. nih.gov Therefore, it can provide complementary information to IR spectroscopy, for instance, regarding the vibrations of the aromatic rings.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3300-3500 |
| C=O (Amide I) | Stretching | 1630-1680 |
| N-H (Amide II) | Bending | 1510-1570 |
| NO₂ | Asymmetric Stretching | 1500-1560 |
| NO₂ | Symmetric Stretching | 1345-1385 |
X-ray Crystallography and Intermolecular Interactions
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. cam.ac.ukanton-paar.com By analyzing the diffraction pattern of X-rays passing through a single crystal, the crystal structure can be solved, providing detailed information about bond lengths, bond angles, and intermolecular interactions. cam.ac.uk
While the specific crystal structure of this compound may not be readily available, the study of its analogues provides valuable insights into how these molecules pack in the solid state. nih.govnih.gov The crystal structures of related benzanilides often reveal the planarity of the amide group and the relative orientations of the two aromatic rings. Intermolecular hydrogen bonds, typically involving the amide N-H as a donor and the carbonyl oxygen as an acceptor, are common features that influence the crystal packing. nih.gov In the case of dinitro-substituted analogues, the nitro groups can also participate in intermolecular interactions.
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified. nih.gov Red spots on the dnorm map indicate contacts that are shorter than the sum of the van der Waals radii, highlighting strong interactions like hydrogen bonds. nih.gov
Hydrogen Bonding Networks and Crystal Packing
A comprehensive search of publicly available scientific literature and crystallographic databases did not yield a determined crystal structure for the specific compound this compound. As a result, a detailed analysis of its specific hydrogen bonding networks and crystal packing, including data tables of bond lengths and angles, cannot be provided at this time.
The determination of a crystal structure is a prerequisite for the analysis of its three-dimensional arrangement of molecules and the intermolecular forces that govern its solid-state architecture. This process typically involves single-crystal X-ray diffraction, which provides the precise atomic coordinates within the unit cell of the crystal. rsc.orgmdpi.com Once the crystal structure is solved, various analytical tools can be employed to understand the intermolecular interactions.
General Principles of Hydrogen Bonding in Related Structures:
In the absence of specific data for this compound, we can infer potential hydrogen bonding behavior based on its functional groups and studies of analogous molecules, such as other benzanilides and nitro-substituted aromatic compounds. The molecule possesses a secondary amide group (-CONH-), which is a potent hydrogen bond donor (the N-H group) and acceptor (the C=O group). The two nitro groups (-NO2) are also strong hydrogen bond acceptors.
Studies on related benzamide (B126) complexes and other organic molecules show that N-H···O hydrogen bonds are a predominant feature in their crystal packing. fiz-karlsruhe.deajol.info These interactions can lead to the formation of various supramolecular motifs, such as chains or dimers. cam.ac.uk For instance, in the crystal structures of some benzamide derivatives, molecules are linked by N-H···O hydrogen bonds to form extended networks. fiz-karlsruhe.de
Crystal Packing Considerations:
Data Deposition and Future Research:
For a definitive analysis, the crystal structure of this compound would need to be determined experimentally. Following such a study, the crystallographic data, typically in the form of a Crystallographic Information File (CIF), would be deposited in a public repository like the Cambridge Crystallographic Data Centre (CCDC). fiz-karlsruhe.decam.ac.ukbioregistry.ioacs.org This would allow researchers to access the data and perform detailed structural analyses.
Until such a study is published and the data is made publicly available, any discussion on the hydrogen bonding and crystal packing of this compound remains speculative and based on the known behavior of similar chemical structures.
Computational Chemistry and Quantum Mechanical Studies of 2 ,4 Dinitrobenzanilide
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. hku.hkphysics.gov.az These calculations provide fundamental insights into the distribution of electrons and the energies of molecular orbitals, which are crucial for predicting a molecule's stability and reactivity. For 2',4-Dinitrobenzanilide, DFT calculations would be performed to optimize its geometry and to determine key electronic properties.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. irjweb.comdergipark.org.tr The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. irjweb.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more prone to chemical reactions. researchgate.net For this compound, the presence of electron-withdrawing nitro groups is expected to lower the energy of the LUMO, likely resulting in a relatively small HOMO-LUMO gap and indicating a higher propensity for nucleophilic attack.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Parameter | Value | Unit |
| HOMO Energy | Data not available | eV |
| LUMO Energy | Data not available | eV |
| HOMO-LUMO Gap | Data not available | eV |
| Ionization Potential | Data not available | eV |
| Electron Affinity | Data not available | eV |
Note: This table is for illustrative purposes. Specific values for this compound would require dedicated DFT calculations.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. uni-muenchen.de It is a valuable tool for predicting how a molecule will interact with other charged species. uni-muenchen.deresearchgate.net The MEP map is colored to indicate different electrostatic potential regions: red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor areas (positive potential), which are prone to nucleophilic attack. researchgate.net Green and yellow represent regions of neutral or intermediate potential, respectively. researchgate.net
For this compound, the MEP map would likely show strong negative potentials around the oxygen atoms of the two nitro groups and the carbonyl group of the amide linkage, making these sites attractive for electrophiles. The aromatic rings and the N-H group would exhibit positive potentials, indicating their susceptibility to nucleophilic attack.
Bond Dissociation Enthalpy (BDE) is the energy required to break a specific chemical bond homolytically in the gas phase. libretexts.orgmit.edu It is a fundamental measure of bond strength and is crucial for understanding reaction mechanisms, particularly those involving radical species. libretexts.org BDEs can be calculated using quantum mechanical methods like DFT. The general principle is that weaker bonds require less energy to break and are therefore more likely to be sites of chemical reaction. libretexts.org
For this compound, BDE calculations would identify the weakest bonds in the molecule. It is anticipated that the C-N bonds of the nitro groups and the N-H bond of the amide linkage would be of particular interest in thermal decomposition or radical-mediated reactions.
Table 2: Hypothetical Bond Dissociation Enthalpies for Selected Bonds in this compound
| Bond | Bond Dissociation Enthalpy (kcal/mol) |
| C-NO2 (at C2') | Data not available |
| C-NO2 (at C4) | Data not available |
| N-H (amide) | Data not available |
| C-N (amide) | Data not available |
Note: This table is for illustrative purposes. Specific values for this compound would require dedicated computational studies.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. aps.org These simulations provide insights into the conformational flexibility and dynamic behavior of a molecule, which can influence its biological activity and physical properties. aps.org By simulating the molecule in a given environment (e.g., in a solvent), MD can reveal the most stable conformations and the energy barriers between different conformational states.
For this compound, MD simulations could be employed to explore the rotational freedom around the amide bond and the C-N bond connecting the two aromatic rings. This would help to understand the preferred three-dimensional structure of the molecule in solution and how its conformation might change upon interaction with other molecules.
Theoretical Insights into Reactivity and Selectivity
Computational methods provide a powerful framework for understanding and predicting the reactivity and selectivity of chemical reactions. jmaterenvironsci.comorganic-chemistry.orgubc.canih.gov By analyzing the electronic properties and reaction pathways, it is possible to determine which sites on a molecule are most likely to react and which products are most likely to form.
For this compound, the presence of two electron-withdrawing nitro groups significantly influences its reactivity. The nitro groups deactivate the aromatic rings towards electrophilic substitution and activate them towards nucleophilic aromatic substitution. Theoretical calculations, such as the analysis of Fukui functions (which indicate the propensity of a site to undergo nucleophilic, electrophilic, or radical attack), could pinpoint the most reactive sites. For instance, the carbon atoms ortho and para to the nitro groups are expected to be highly susceptible to nucleophilic attack. Computational studies could also model reaction mechanisms, such as hydrolysis or reactions with nucleophiles, to predict the most favorable reaction pathways and the structure of the resulting products. nih.gov
Mechanistic Research on 2 ,4 Dinitrobenzanilide in Biological Systems Excluding Clinical Data
Interaction with Glutathione (B108866) S-Transferases (GSTs)
Glutathione S-transferases (GSTs) are a superfamily of enzymes crucial for cellular detoxification. wikipedia.orgnih.gov They catalyze the conjugation of the tripeptide glutathione (GSH) to a wide variety of endogenous and exogenous electrophilic compounds. wikipedia.orgnih.gov This process increases the water solubility of the substrates, facilitating their elimination from the cell. wikipedia.org The catalytic action of GSTs involves a binding site for GSH (G-site) and a hydrophobic site for the substrate (H-site). wikipedia.org The enzyme activates the thiol group of GSH, enabling a nucleophilic attack on the electrophilic center of the substrate. wikipedia.org
While research specifically detailing the interaction of 2',4-Dinitrobenzanilide with GSTs is limited, its isomer, 3,4-dinitrobenzanilide (NNBA), has been identified as a specific substrate for these enzymes. nih.govresearchgate.netkeio.ac.jp This specificity has been foundational in the development of tools to study GST activity. nih.govrsc.org Unlike the broad-spectrum substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) that reacts with most GST isoenzymes, dinitrobenzanilide derivatives have enabled more targeted research and the development of selective assays. wikipedia.orgmdpi.com The enzymatic activity of GSTs with substrates like 3,4-dinitrobenzamidedichlorofluorescein (3,4-DNADCF), a derivative of the dinitrobenzanilide structure, has been quantified, demonstrating the utility of this chemical scaffold in enzyme kinetics. researchgate.net
The mechanism of GST interaction with dinitrobenzanilide substrates involves a two-step process: glutathionylation followed by denitration. nih.govrsc.org
Glutathionylation: GSTs catalyze the nucleophilic attack of the activated thiolate anion of glutathione (GSH) onto the electron-deficient aromatic ring of the dinitrobenzanilide molecule. wikipedia.orgrsc.org This results in the formation of a glutathione conjugate. nih.govnih.gov This initial conjugation is the primary detoxification role of GSTs. nih.govmdpi.com
Denitration: Following the addition of the glutathione molecule, one of the nitro groups is eliminated from the aromatic ring. nih.govrsc.org This denitration step is crucial for the subsequent fluorescence activation in probe applications. rsc.org
This enzymatic process effectively transforms the dinitrobenzanilide structure into a glutathionylated, mono-nitro derivative. rsc.org The entire reaction is a form of nucleophilic aromatic substitution, where the nitro group acts as a leaving group, facilitated by the enzyme. epa.gov
The specific reaction between GSTs and dinitrobenzanilides has been harnessed to create 'off/on' fluorescent probes for monitoring enzyme activity. researchgate.netrsc.org These probes are designed based on the principle of Photoinduced Electron Transfer (PET). rsc.orgnih.gov
In its native state, the probe is in an "off" state, exhibiting minimal to no fluorescence. rsc.org This is because the dinitrobenzanilide component acts as a PET quencher; its electron-deficient nature facilitates the transfer of an electron from the excited fluorophore, suppressing its fluorescence. rsc.orgnih.gov
The process works as follows:
"Off" State: A fluorophore (like fluorescein (B123965) or rhodamine) is chemically linked to a dinitrobenzanilide moiety. The dinitrobenzanilide quenches the fluorescence via the PET mechanism. rsc.orgnih.gov
Enzymatic Activation: When the probe encounters a GST enzyme in the presence of GSH, the enzyme catalyzes the glutathionylation of the dinitrobenzanilide quencher. nih.govrsc.org
"On" State: The subsequent denitration cleaves the quenching moiety from the fluorophore. rsc.org Freed from the quencher, the PET process is abolished, and the fluorophore is liberated to its highly fluorescent "on" state. rsc.orgnih.gov
This strategy has led to the development of highly sensitive fluorogenic substrates, such as DNAFs and the cell-permeable variant DNAT-Me, which show a dramatic increase in fluorescence upon reacting with GST. nih.govrsc.org These tools are valuable for high-throughput screening of GST inhibitors and for imaging GST activity within living cells. nih.gov
Table 1: Fluorescent Probes Based on Dinitrobenzanilide Structures
| Probe Name | Base Structure | Mechanism | Application |
|---|---|---|---|
| DNAFs | Dinitrobenzanilide-Fluorophore | PET, 'off/on' | GST activity assays nih.govrsc.org |
| DNAT-Me | Cell-permeable Dinitrobenzanilide-Fluorophore | PET, 'off/on' | Imaging GST activity in living cells nih.govkeio.ac.jprsc.org |
| 3,4-DNADCF | 3,4-Dinitrobenzamide-Dichlorofluorescein | PET, 'off/on' | High-throughput screening of GST inhibitors researchgate.net |
| NRh-NNBA | Rhodamine-3,4-Dinitrobenzanilide (NNBA) | Upconversion Luminescence | Quantification of endogenous GSTs mdpi.com |
Elucidation of Glutathionylation and Denitration Mechanisms Catalyzed by GSTs
Role of Nitro Group Reduction Products in Biochemical Pathways
The biological activity of this compound is significantly influenced by the metabolic reduction of its nitro groups. smolecule.com This process, known as nitroreduction, is a critical pathway for many nitroaromatic compounds and is catalyzed by various enzymes called nitroreductases. nih.gov The reduction occurs in sequential steps, transforming the nitro group (NO₂) into nitroso (NO), hydroxylamino (NHOH), and finally amino (NH₂) functional groups. nih.gov
The reduction of the two nitro groups on this compound can lead to the formation of amino derivatives, such as 2'-amino-4-nitrobenzanilide and ultimately 2',4-diaminobenzanilide. smolecule.comorientjchem.org These reduction products can participate in various biochemical pathways. smolecule.com The intermediate species, particularly the hydroxylamino derivatives, are reactive and can undergo further conjugation reactions or generate reactive oxygen species, influencing cellular processes. nih.gov The formation of these amino derivatives is a key aspect of the compound's mechanism of action within biological systems, making it a subject of study for potential pharmaceutical applications and for understanding enzyme activities. smolecule.com
Mechanistic Investigations of Biological Transformations
Mechanistic studies reveal that the primary biological transformation of dinitroaromatic compounds is nitroreduction. nih.govnih.gov For this compound, hydrogenation studies using a Palladium-on-carbon (Pd/C) catalyst have shown that the nitro group at the 2' position is preferentially reduced to form 2'-amino-4-nitrobenzanilide. orientjchem.orgresearchgate.net
In broader biological systems, such as anaerobic environments, related compounds like 2,4-dinitroanisole (B92663) (DNAN) undergo a similar transformation pathway. nih.gov The process begins with the reductive transformation of the nitro groups to aromatic amines. nih.gov These transformations can be influenced by both biotic and abiotic factors. nih.gov
The proposed pathway often involves:
Nitroreduction: One or both nitro groups are reduced to amino groups, forming mono- and di-amino derivatives. orientjchem.orgnih.gov
Dimerization: Reactive intermediates, such as nitroso-derivatives formed during the reduction process, can couple with the amine products to form larger molecules like azo dimers. nih.gov
Secondary Reactions: Further transformations can include reactions like N-alkylation or dehydroxylation. nih.gov
These mechanistic investigations highlight that the fate of this compound in a biological context is dominated by the chemical reactivity of its nitro groups, leading to a cascade of reduction products and potential secondary reactions. smolecule.comnih.gov
Advanced Research Applications of 2 ,4 Dinitrobenzanilide and Its Derivatives
Applications in Fine Chemical Synthesis as Advanced Intermediates
In the field of fine chemical synthesis, dinitrobenzanilide derivatives are valued as advanced intermediates for the production of complex organic molecules. nih.govrsc.orgmdpi.com An intermediate is a substance formed during a multi-step reaction that is subsequently converted into the final product. nih.gov The strategic placement of nitro groups on the benzanilide (B160483) scaffold provides reactive sites for subsequent chemical modifications, making these compounds valuable building blocks.
A notable example is the use of a related compound, 2',4,4'-trinitrobenzanilide, as a key intermediate in the synthesis of 5(6)-amino-2-(4-aminophenyl)benzimidazole. google.com This resulting benzimidazole (B57391) derivative is a monomer used in the production of high-performance, heat-resistant polyamidobenzimidazole (PABI) fibers, which are known for their exceptional thermal and mechanical stability. The synthesis process involves the nitration of 4-nitrobenzanilide (B1664616) to yield the trinitro-intermediate, which is then further processed to create the final monomer. google.com This application underscores the role of dinitrobenzanilide-type structures in creating specialized polymers and materials. Similarly, 3,3'-Dinitrobenzanilide is recognized as a synthetic intermediate for preparing other organic compounds. lookchem.com
Table 1: Synthesis Pathway Involving a Trinitrobenzanilide Intermediate
| Starting Material | Intermediate | Final Product (Monomer) | Application |
|---|
Development of Functional Materials and Probes
The unique electronic and structural properties of dinitrobenzanilides make them excellent precursors for a range of functional materials, including specialized dyes and sophisticated research probes.
Dinitrobenzanilides serve as important precursors in the synthesis of azo dyes, a major class of synthetic colorants characterized by the presence of a nitrogen-nitrogen double bond (-N=N-). psu.educuhk.edu.hkunb.ca The chromophoric (color-producing) properties of these dyes can be finely tuned by altering the chemical structure of the aromatic groups attached to the azo linkage. cuhk.edu.hk
For instance, 4,4'-dinitrobenzanilide (B1617148) is used as a starting material to produce 4,4'-diaminobenzanilide (B1630359) through a reduction process. psu.edutubitak.gov.trresearchgate.net This diamino derivative then acts as a non-carcinogenic substitute for benzidine (B372746) in the synthesis of new symmetric disazo direct dyes. psu.edutubitak.gov.trresearchgate.net In one study, a yellow disazo direct dye was synthesized using 4,4'-diaminobenzanilide as the central component, which was then coupled with salicylic (B10762653) acid. psu.edutubitak.gov.tr The resulting dye demonstrated good coloristic and fastness properties on cotton, comparable or even superior to its benzidine-based analog, C.I. Direct Yellow 1. psu.edutubitak.gov.tr The dinitrobenzanilide precursor is thus critical to the final structure and performance of the dye.
The dinitrobenzanilide moiety has been successfully incorporated into the design of advanced biosensors and optical probes for research purposes. nih.goverbium.nlnih.govmdpi.comscirp.org These tools are designed to detect specific biological molecules or activities with high sensitivity and selectivity, often through changes in fluorescence or other optical signals. nih.govnih.gov
A key application is the use of a dinitrobenzanilide derivative as an enzyme-recognition site in fluorescent probes. rsc.org For example, 3,4-dinitrobenzanilide (NNBA) was used as the recognition element in a probe designed to detect the activity of glutathione (B108866) S-transferases (GSTs), a family of enzymes involved in cellular detoxification. rsc.org In this design, the probe is initially non-fluorescent. In the presence of GST and its co-substrate glutathione (GSH), the enzyme catalyzes a reaction that cleaves the dinitrobenzanilide group from the probe. rsc.org This cleavage event releases the fluorophore, leading to a "turn-on" fluorescence signal that allows for the sensitive detection of GST activity in living cells. rsc.org This demonstrates the utility of the dinitrobenzanilide structure as a specific trigger that can be recognized and processed by an enzyme.
Table 2: Components of a GST-Activated Fluorescent Probe
| Component | Function | Specific Moiety Example |
|---|---|---|
| Fluorophore | Emits light upon release | Xanthene group rsc.org |
| Enzyme-Recognition Site | Specifically cleaved by the target enzyme | 3,4-Dinitrobenzanilide (NNBA) rsc.org |
Precursors for Specialized Dyes and Pigments with Tuned Chromophoric Properties
Exploration in Medicinal Chemistry Research (as Intermediates for Therapeutic Agent Development)
In medicinal chemistry, the focus is on the design and synthesis of new therapeutic agents. gu.se Dinitrobenzanilides and their derivatives serve as valuable intermediates in this field, providing a structural framework for building more complex molecules with potential biological and therapeutic activities. mdpi.com The presence of the nitro group is significant, as it is a pharmacophore that can enhance the bioactivity of a molecule. mdpi.com
Heterocyclic compounds, which contain rings with at least one non-carbon atom (like nitrogen, oxygen, or sulfur), are a cornerstone of medicinal chemistry, forming the core structure of a vast number of drugs. uou.ac.inuomus.edu.iq Dinitrobenzanilides can be used as starting materials to construct these complex ring systems.
As mentioned previously, 2',4,4'-trinitrobenzanilide is an intermediate in the synthesis of 5(6)-amino-2-(4-aminophenyl)benzimidazole. google.com Benzimidazoles are a prominent class of heterocyclic compounds known for a wide range of biological activities. The synthesis pathway, which starts from a benzanilide structure and proceeds through a dinitro- or trinitro- intermediate, provides a route to access these valuable heterocyclic scaffolds. google.com The ability to use dinitrobenzanilides to build such heterocyclic systems makes them important tools for researchers exploring new potential drug candidates. jmchemsci.comresearchgate.net
The interaction of small molecules with enzymes is a central theme in drug discovery and chemical biology. Dinitrobenzanilide derivatives are used in research to study and modulate the activity of specific enzymes. researchgate.net
The use of 3,4-dinitrobenzanilide in a fluorescent probe for glutathione S-transferase (GST) is a prime example of its role in research targeting enzyme activity. rsc.org In this context, the dinitrobenzanilide moiety acts as a substrate for the enzyme. The cleavage of the probe by GST is a direct measure of the enzyme's catalytic function. rsc.org Such tools are invaluable for screening potential enzyme inhibitors, studying enzyme kinetics, and understanding the role of enzymes in various disease states. The strategic incorporation of nitro groups into molecular structures is a known method in medicinal chemistry to enhance bioactivity, and these compounds can serve as platforms to develop molecules that interact with and modulate the function of enzymes like cholinesterases, glycosidases, and reductases for research applications. mdpi.comresearchgate.net
Future Research Trajectories and Interdisciplinary Perspectives
Integration with Artificial Intelligence and Machine Learning for Predictive Synthesis
The table below illustrates potential areas where AI/ML can impact the synthesis of 2',4-Dinitrobenzanilide.
| AI/ML Application Area | Potential Impact on this compound Synthesis | Relevant AI/ML Techniques |
| Retrosynthesis Planning | Proposing novel, more efficient synthetic routes from available starting materials. nih.gov | Graph Neural Networks (GNNs), Transformer-based models, Monte Carlo Tree Search (MCTS). researchgate.net |
| Reaction Condition Optimization | Predicting optimal temperature, pressure, catalyst, and solvent for amidation and nitration steps to improve yield and purity. preprints.org | Supervised Learning, Reinforcement Learning. preprints.org |
| Yield Prediction | Estimating the theoretical yield of a proposed synthetic route before laboratory execution. digitellinc.com | Regression Models, Neural Networks. digitellinc.com |
| Impurity Prediction | Identifying potential side products and impurities, aiding in purification strategy development. chemical.ai | Pattern Recognition, Classification Algorithms. |
Advanced Materials Science Applications beyond Traditional Uses
The inherent chemical properties of this compound, particularly the presence of electron-withdrawing nitro groups and the rigid benzanilide (B160483) backbone, make it an intriguing candidate for applications in advanced materials science. mdpi.comepa.gov Research is beginning to explore how these features can be exploited for functions beyond its traditional roles.
One promising avenue is in the development of chemiresistive sensors for detecting specific analytes. mdpi.com Nitroaromatic compounds are known for their ability to interact with other molecules through donor-acceptor complexation. rsc.org This property could be harnessed to create sensors where the binding of a target molecule to a this compound-based material results in a measurable change in electrical resistance. Such sensors could be tailored for high sensitivity and selectivity in detecting environmental pollutants or explosives. mdpi.comresearchgate.net
Furthermore, the structure of this compound could serve as a building block for novel functional polymers and materials with unique optical or electronic properties. researchgate.net The incorporation of this moiety into polymer chains could lead to materials with high thermal stability, specific conductivity, or non-linear optical responses. The functionalization of the benzanilide core could allow for the fine-tuning of these properties. For instance, a study on 3,4-dinitrobenzanilide showed its utility as an enzyme-recognition site in fluorescent probes, suggesting that dinitrobenzanilides can be integrated into larger systems for biological imaging and sensing. rsc.org The development of advanced materials often requires components that can withstand harsh conditions, a potential characteristic of highly nitrated aromatic compounds. mpie.de
The table below outlines potential advanced materials applications for this compound.
| Potential Application Area | Underlying Principle | Research Direction |
| Chemiresistive Sensors | The electron-deficient nature of the dinitrophenyl ring allows for strong interactions with electron-rich analytes, altering conductivity. mdpi.comrsc.org | Development of thin films or composites containing this compound for the detection of volatile organic compounds or other target molecules. |
| Functional Polymers | Incorporation of the rigid and polar this compound unit into polymer backbones to enhance thermal, mechanical, or electronic properties. researchgate.net | Synthesis of novel co-polymers and investigation of their material characteristics for applications in electronics or aerospace. |
| Optical Materials | The nitro groups can influence the electronic transitions within the molecule, potentially leading to interesting photophysical properties like fluorescence quenching. rsc.org | Design of fluorescent sensors where the emission is modulated by the presence of specific analytes that interact with the dinitrobenzanilide moiety. tandfonline.com |
| Bioprobes | The specific structure can be recognized by certain enzymes, allowing it to be used as a trigger or recognition element in biological systems. rsc.org | Creating probes for detecting enzyme activity, such as glutathione (B108866) S-transferases (GSTs), in living cells. rsc.org |
Green Chemistry Approaches in this compound Synthesis and Functionalization
In line with the global push for sustainability, future research will heavily focus on developing greener synthetic and functionalization methods for this compound. acs.org The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. beilstein-journals.org
For the synthesis of the core benzanilide structure, research has demonstrated the effectiveness of environmentally benign approaches that can be adapted for this compound. tandfonline.com These include:
Microwave-assisted synthesis: This technique can dramatically reduce reaction times and energy consumption compared to conventional heating. tandfonline.comfigshare.com
Solvent-free conditions: Performing reactions without a solvent, or using greener solvents like water or deep eutectic solvents, minimizes volatile organic compound (VOC) emissions and simplifies product purification. rsc.orgnih.gov
Heterogeneous catalysis: The use of recyclable catalysts, such as palladium nanoparticles doped on clay, avoids the need for difficult separation processes and allows the catalyst to be reused multiple times, making the process more economical and sustainable. tandfonline.comvulcanchem.com
The functionalization of the this compound molecule, to create derivatives with tailored properties, is another area ripe for green innovation. ncat.edumdpi.comrsc.org Instead of traditional methods that may use harsh reagents, sustainable functionalization techniques could be employed. This might involve enzymatic catalysis or the use of organocatalysts that are more environmentally friendly than heavy metal catalysts. mdpi.com For example, the selective reduction of one nitro group to an amino group, a key step in creating valuable intermediates, could be achieved using green catalytic systems. orientjchem.org A study on the hydrogenation of this compound has already shown that selective reduction of the 2'-nitro group is possible. orientjchem.org
The table below summarizes green chemistry strategies applicable to this compound.
| Green Chemistry Principle | Application to this compound | Example Approach |
| Waste Prevention | Designing synthetic routes with high atom economy to minimize byproducts. acs.org | Catalytic amidation of 4-nitrobenzoic acid derivatives instead of using stoichiometric activating agents with benzoyl chlorides. |
| Safer Solvents & Auxiliaries | Replacing hazardous organic solvents with greener alternatives. acs.org | Using deep eutectic solvents (DESs) or water as the reaction medium for the amidation step. rsc.orgnih.gov |
| Design for Energy Efficiency | Reducing the energy footprint of the synthesis. acs.org | Employing microwave irradiation to accelerate the reaction, reducing heating time from hours to minutes. tandfonline.com |
| Use of Renewable Feedstocks | Sourcing starting materials from biomass where possible. sci-hub.se | Investigating routes that utilize lignin-derived aromatic compounds as precursors. sci-hub.se |
| Catalysis | Using small amounts of recyclable catalysts instead of stoichiometric reagents. tandfonline.com | Palladium-doped clay or copper-based catalysts for C-N bond formation. tandfonline.comsci-hub.se |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2',4-Dinitrobenzanilide, and how can purity be validated?
- Methodological Answer : Begin with nitration and acylation reactions, adjusting stoichiometric ratios of nitro and benzoyl precursors under controlled temperatures (e.g., 0–5°C for nitration). Validate purity via HPLC with UV detection (λ = 254 nm) and compare retention times against commercial standards. Use melting point analysis (literature range: 145–148°C) and elemental analysis (C, H, N) to confirm molecular composition. Cross-reference with spectral databases (SciFinder, Reaxys) to verify synthetic success .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Employ 1H/13C NMR to identify aromatic proton environments and carbonyl groups (δ ~168 ppm for the amide C=O). Use FT-IR to detect nitro (asymmetric stretching ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and amide (N–H stretch ~3300 cm⁻¹) functionalities. Mass spectrometry (ESI-MS) can confirm molecular ion peaks (expected m/z = 287.22 [M+H]⁺). Compare data with prior studies to resolve ambiguities .
Q. How can researchers design controlled experiments to study the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Systematically vary reaction conditions (solvent polarity, temperature, nucleophile concentration). Monitor progress via TLC and isolate intermediates for structural analysis. Use kinetic studies (e.g., UV-Vis monitoring at λ = 310 nm for nitro group transitions) to derive rate constants. Include negative controls (e.g., no nucleophile) to rule out side reactions .
Advanced Research Questions
Q. What computational approaches can predict the electronic properties of this compound, and how do they align with experimental data?
- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to model electron density maps and frontier molecular orbitals (HOMO-LUMO gaps). Compare computed nitro group charge distributions with experimental XPS binding energies. Validate discrepancies using solvent effect simulations (PCM model) and refine basis sets for accuracy .
Q. How should researchers address contradictions in reported solubility data for this compound across solvents?
- Methodological Answer : Replicate solubility assays (e.g., gravimetric analysis) under standardized conditions (25°C, inert atmosphere). Use Hansen solubility parameters to correlate solvent polarity with experimental results. Statistically analyze variances (ANOVA, p < 0.05) to identify outliers and propose solvent-purity interactions as confounding factors .
Q. What methodologies resolve discrepancies in spectroscopic assignments for this compound derivatives?
- Methodological Answer : Combine 2D NMR (COSY, HSQC) to unambiguously assign proton-carbon correlations. Cross-validate with X-ray crystallography (if crystalline) to confirm spatial arrangements. For ambiguous peaks, use isotopic labeling (e.g., 15N-nitrogen) or variable-temperature NMR to isolate dynamic effects .
Q. How can degradation pathways of this compound under UV exposure be mechanistically elucidated?
- Methodological Answer : Conduct photolysis experiments (λ = 365 nm) in quartz reactors, monitoring degradation via LC-MS. Identify transient intermediates using trapping agents (e.g., spin traps for radicals). Propose pathways based on fragment ions (e.g., loss of NO2 groups) and validate with kinetic isotope effects (KIE) .
Methodological Frameworks
- For Hypothesis Formulation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions. Example: "Does steric hindrance in this compound derivatives alter their bioactivity?" .
- For Data Synthesis : Categorize literature findings into themes (e.g., synthetic yields, spectral data), critically evaluating contradictions using weighted statistical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
